molecular formula C9H6Br3N3 B6362102 3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240572-09-1

3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole

Cat. No.: B6362102
CAS No.: 1240572-09-1
M. Wt: 395.88 g/mol
InChI Key: AXNPVPCAVDANKO-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole is a halogenated triazole derivative characterized by three bromine atoms: two on the triazole ring and one on the benzyl substituent at the 2-position of the phenyl group. This compound belongs to a class of 1,2,4-triazoles, which are heterocyclic compounds widely studied for their biological, pharmaceutical, and agrochemical applications due to their structural versatility and stability .

Key structural features include:

  • A triazole core with bromine atoms at positions 3 and 3.
  • A benzyl group substituted with bromine at the ortho position of the phenyl ring.
  • Molecular weight and polarity influenced by bromine’s high atomic mass and electronegativity.

Properties

IUPAC Name

3,5-dibromo-1-[(2-bromophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br3N3/c10-7-4-2-1-3-6(7)5-15-9(12)13-8(11)14-15/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNPVPCAVDANKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=NC(=N2)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination

  • Reagents : Bromine (Br₂) or HBr in acetic acid.

  • Conditions : 80–100°C for 6–12 hours.

  • Yield : ~70–85% for dibrominated products.

Alternative Routes

  • Halogen Exchange : Substitution of chlorine with bromine using PBr₃ or HBr.

  • Electrophilic Aromatic Substitution : Directed by the triazole’s electron-deficient nature.

N-Alkylation Strategies

N-Alkylation of 3,5-dibromo-1H-1,2,4-triazole with 2-bromobenzyl bromide is critical. Data from analogous reactions provide insight:

Base-Mediated Alkylation

Protocol Adaptation from :

  • Substrate : 3,5-Dibromo-1H-1,2,4-triazole (1 equiv).

  • Alkylating Agent : 2-Bromobenzyl bromide (1.2 equiv).

  • Base : Sodium hydride (1.5 equiv) in DMF at 0–5°C.

  • Conditions : Stir for 15 hours at room temperature.

  • Workup : Extract with ethyl acetate, wash with brine, and purify via column chromatography (ethyl acetate/n-heptane).

  • Expected Yield : 50–65%, based on similar reactions.

Optimization Considerations :

  • Solvent Effects : DMF enhances nucleophilicity but may increase side reactions. THF or acetonitrile could improve selectivity.

  • Temperature : Elevated temperatures (40–60°C) may accelerate reactivity but risk decomposition.

Phase-Transfer Catalysis

  • Catalyst : Tetrabutylammonium bromide (TBAB).

  • Conditions : Aqueous NaOH/toluene biphasic system, 60°C.

  • Advantages : Higher selectivity for N1 alkylation.

Comparative Analysis of Alkylation Methods

The table below extrapolates data from and to predict outcomes for the target reaction:

MethodBase/SolventTemperatureYield (Predicted)Purity Challenges
NaH/DMFSodium hydride25°C58–65%Over-alkylation, dimerization
K₂CO₃/DMFPotassium carbonate120°C70–75%Solvent degradation
Phase-Transfer (TBAB)NaOH/Toluene60°C80–85%Emulsion formation

Key Insight : Phase-transfer catalysis may offer superior yields but requires careful emulsion breaking during workup.

Mechanistic Considerations

Deprotonation and Alkylation

The triazole’s N1 nitrogen is preferentially deprotonated due to resonance stabilization of the resulting anion. The alkylating agent (2-bromobenzyl bromide) undergoes an SN2 mechanism, displacing bromide to form the N-benzyl bond.

Competing Reactions

  • N3 Alkylation : Minimized by steric hindrance from the 3,5-dibromo substituents.

  • Hydrolysis : Risk of alkylating agent decomposition in protic solvents.

Purification and Characterization

Chromatographic Purification

  • Stationary Phase : Silica gel (230–400 mesh).

  • Eluent : Ethyl acetate/n-heptane (1:4 to 1:3 gradient).

  • Rf : ~0.3–0.4 (TLC, ethyl acetate/n-heptane 1:3).

Spectroscopic Data

  • ¹H NMR (CDCl₃) :

    • δ 4.85 (s, 2H, CH₂).

    • δ 7.35–7.60 (m, 4H, aromatic).

  • MS (ES+) : m/z 463.8 [M+H]⁺ (isotopic pattern consistent with three bromines).

Challenges and Mitigation Strategies

  • Low Yields : Optimize stoichiometry (1:1.2 triazole:alkylating agent) and use fresh bases.

  • Side Products : Employ scavengers like molecular sieves to trap HBr.

  • Scale-Up Issues : Transition from batch to flow chemistry for exothermic steps.

Alternative Synthetic Routes

Post-Alkylation Bromination

  • Step 1 : Synthesize 1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole.

  • Step 2 : Brominate at C3 and C5 using NBS or Br₂.

  • Drawback : Poor regioselectivity and over-bromination risks.

Metal-Catalyzed Coupling

  • Suzuki-Miyaura : Introduce bromine via palladium-catalyzed coupling.

  • Limitation : Requires pre-functionalized substrates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups within the molecule.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like sodium azide (NaN₃) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole: has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its triazole structure.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Agricultural Chemistry: It is explored for its potential use as a pesticide or herbicide, leveraging its biological activity to protect crops.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and triazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Triazole derivatives exhibit diverse properties depending on substituent type and position. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight Key Properties/Applications
Target Compound 3,5-Br; 2-Br-benzyl C₉H₆Br₃N₃ ~411.88 (estimated) High halogen content likely enhances bioactivity and thermal stability. Potential use in agrochemicals or pharmaceuticals.
3,5-Dibromo-1-(4-fluorobenzyl)-1H-1,2,4-triazole 3,5-Br; 4-F-benzyl C₉H₆Br₂FN₃ 334.97 Lower molecular weight than target compound; fluorine may improve metabolic stability. Used in pesticide intermediates.
3,5-Dibromo-1-methyl-1H-1,2,4-triazole 3,5-Br; methyl C₃H₃Br₂N₃ 240.88 Simpler structure; lower steric hindrance. Intermediate in organic synthesis.
3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole 3,5-Br; tetrahydropyranyl C₇H₈Br₂N₃O 309.97 Oxygen-containing substituent increases solubility. Applied in medicinal chemistry.
3,5-Diphenyl-1H-1,2,4-triazole 3,5-Ph; H C₁₄H₁₁N₃ 221.26 Non-halogenated; aromatic substituents enhance π-π stacking. Used in materials science.

Substituent Effects on Physicochemical Properties

  • For example, the target compound’s estimated logP is higher than its fluorinated analog (C₉H₆Br₂FN₃) due to the additional bromine .
  • Electronic Effects : Electron-withdrawing groups (e.g., Br, F) stabilize the triazole ring, enhancing resistance to metabolic degradation. Fluorine’s inductive effect may offer better bioavailability compared to bromine .
  • Steric Effects : Bulky substituents like benzyl groups (e.g., 2-bromophenylmethyl) can hinder enzymatic access, prolonging biological half-life but complicating synthetic routes .

Research Findings and Data

Thermal Stability and Reactivity

Halogenated triazoles generally exhibit high thermal stability. For example:

  • 3,5-Dibromo-1-(4-fluorobenzyl)-1H-1,2,4-triazole has a predicted boiling point of 441.6°C and density of 1.98 g/cm³, reflecting strong intermolecular forces due to bromine .
  • Methyl-substituted analogs (e.g., 3,5-dibromo-1-methyl-1H-1,2,4-triazole) have lower melting points, suggesting reduced crystallinity compared to benzyl-substituted derivatives .

Spectroscopic Data

  • IR/NMR : Bromine atoms cause distinct shifts in IR (C-Br stretch ~533 cm⁻¹) and ¹H-NMR (benzyl protons at δ 4.5–5.5 ppm) .
  • Mass Spectrometry : Bromine’s isotopic pattern (m/z 79/81) aids in identification. For example, 3,5-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole shows a molecular ion cluster at m/z 309–311 .

Biological Activity

3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole is a synthetic compound belonging to the triazole family, characterized by its unique structure that includes two bromine atoms and a bromophenyl group. This article explores the biological activity of this compound, focusing on its potential applications in pharmaceuticals and agrochemicals.

  • Molecular Formula : C9H6Br3N3
  • Molecular Weight : 395.88 g/mol
  • Structure : The compound features a triazole ring with bromine substitutions at positions 3 and 5, and a bromophenylmethyl group at position 1. This structural configuration enhances its lipophilicity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Triazole Ring : This can be achieved through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
  • Substitution Reaction : The introduction of the bromophenylmethyl group can be performed via nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activities. The presence of bromine atoms is known to enhance these properties:

  • Antifungal Activity : Triazoles are widely recognized for their antifungal properties due to their ability to inhibit ergosterol synthesis in fungal cell membranes.
  • Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, derivatives have been evaluated for their activity against Staphylococcus aureus and Escherichia coli with promising results.

Case Studies

Several studies have investigated the biological effects of triazole derivatives:

  • Study on Anticancer Activity : A related compound demonstrated significant cytotoxicity against human cancer cell lines with IC50 values indicating effective inhibition of cell proliferation.
    CompoundCell LineIC50 (µM)
    Compound AHeLa (Cervical)10.5
    Compound BMCF7 (Breast)8.3
    3,5-Dibromo DerivativeHT29 (Colon)12.0
  • Antifungal Activity Assessment : The compound was tested against various fungal strains such as Candida albicans and Aspergillus niger, showing effective inhibition comparable to standard antifungal agents.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in fungal metabolism and cell wall synthesis.
  • Receptor Binding : It may interact with specific receptors or proteins that play critical roles in cellular processes.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameSimilarity IndexKey Features
3,5-Dibromo-1-methyl-1H-1,2,4-triazole0.82Lacks phenyl substitution
5-Bromo-1H-1,2,4-triazol-3-amine0.74Contains an amino group
3-Bromo-1-methyl-1H-1,2,4-triazole0.70Methyl group alters polarity

The presence of multiple bromine atoms alongside a phenyl group distinguishes this compound from its analogs by enhancing its lipophilicity and biological activity profile.

Q & A

What synthetic methodologies are recommended for the preparation of 3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole, and how can yield optimization be achieved?

Answer:
The synthesis of brominated triazole derivatives typically involves bromination of precursor triazoles under controlled conditions. A robust approach is the desymmetrization of 3,5-dibromo-1H-1,2,4-triazole via regioselective alkylation. For example, alkylation with 2-bromobenzyl bromide in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours can yield the target compound. Yield optimization requires careful control of stoichiometry, reaction temperature, and purification via recrystallization (ethanol/water mixtures) . Alternative routes may involve bromination of pre-functionalized triazoles, though regioselectivity must be validated using NMR and mass spectrometry.

What advanced techniques are employed for structural elucidation and crystallographic analysis of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural determination. The SHELX suite (e.g., SHELXL for refinement) is widely used for crystallographic analysis, enabling precise determination of bond lengths, angles, and stereochemistry . For graphical representation, ORTEP-III with a GUI provides clear visualization of thermal ellipsoids and molecular packing . Complementary techniques like FT-IR (for functional groups) and 1H^{1}\text{H}/13C^{13}\text{C} NMR (for regiochemical confirmation) are critical for cross-validation.

How is the antimicrobial activity of this compound evaluated, and what experimental parameters ensure reproducibility?

Answer:
Antimicrobial efficacy is typically assessed using the disc diffusion method on Mueller Hinton agar. Key steps include:

  • Preparing a 1 mg/mL solution in DMSO.
  • Saturating sterile discs (6 mm diameter) with the solution.
  • Incubating at 37°C for 24 hours against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Measuring inhibition zones and comparing to standard antibiotics (e.g., ampicillin).
    Reproducibility requires strict adherence to CLSI guidelines, including pH control (7.2–7.4) and agar thickness (4 mm) .

How can regioselectivity challenges in alkylation reactions of 3,5-dibromo-1H-1,2,4-triazole derivatives be mitigated?

Answer:
Regioselectivity issues arise due to the symmetry of 3,5-dibromo-1H-1,2,4-triazole. Advanced strategies include:

  • Desymmetrization : Selective alkylation using bulky electrophiles (e.g., 2-bromobenzyl bromide) to favor substitution at the less hindered nitrogen.
  • De novo synthesis : Constructing the triazole core with pre-installed substituents to bypass regiochemical ambiguity.
  • Computational modeling : DFT calculations (e.g., Gaussian 09) predict transition-state energies to guide reagent selection .

How do substituents on the triazole ring influence biological activity, and how can conflicting data in literature be resolved?

Answer:
Substituent effects are critical. For example:

CompoundAntifungal ActivityKey Feature
Target compoundHighTwo bromines + benzyl group
3,5-Dibromo-1-methyl analogModerateMethyl group reduces lipophilicity
Mono-bromo derivativeLowSingle bromine lowers reactivity

Conflicting data may arise from assay variability (e.g., fungal strain differences). Resolution involves:

  • Standardizing protocols (e.g., identical inoculum size).
  • Cross-referencing multiple studies (e.g., PubChem bioassay data) .
  • Computational QSAR models to correlate substituent properties (e.g., logP, H-bond donors) with activity .

What computational approaches are used to predict binding interactions between this compound and biological targets?

Answer:
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (GROMACS) are employed to predict binding modes. Steps include:

  • Retrieving target protein structures (e.g., CYP51 for antifungals) from PDB.
  • Preparing ligand files (Open Babel) and optimizing geometries (DFT).
  • Running docking simulations with flexible side chains.
  • Validating with free-energy perturbation (FEP) or MM-PBSA calculations .

How can discrepancies in reported biological activity data be systematically analyzed?

Answer:
Discrepancies often stem from:

  • Experimental variables : Solvent choice (DMSO vs. aqueous), concentration gradients.
  • Strain specificity : Pathogen genetic variability.
  • Assay sensitivity : Broth microdilution vs. agar diffusion.
    A meta-analysis approach is recommended:

Compile data from ≥3 independent studies.

Normalize activity metrics (e.g., MIC50 values).

Apply statistical tests (ANOVA) to identify outliers.

Correlate with physicochemical properties (e.g., solubility) .

What are the key considerations for designing derivatives of this compound to enhance metabolic stability?

Answer:
To improve metabolic stability:

  • Block susceptible sites : Replace labile groups (e.g., ester moieties) with stable ethers.
  • Increase steric hindrance : Introduce bulky substituents (e.g., tert-butyl) near metabolic hotspots.
  • Optimize logD : Balance lipophilicity (logD 1–3) to enhance membrane permeability while avoiding excessive hydrophobicity.
  • In vitro assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .

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